Nonadecyl acetate
Description
Synthesis Analysis
The synthesis of fatty acid esters, such as nonadecyl acetate, typically involves esterification reactions where a fatty acid reacts with an alcohol in the presence of an acid catalyst. A review by Xu Tie-jun (2012) on the synthesis technology of magnesium acetate highlights various raw materials and applications, illustrating the broad methods and potential for ester synthesis, although not specific to nonadecyl acetate (Xu Tie-jun, 2012).
Molecular Structure Analysis
Fatty acid esters have a molecular structure characterized by a long hydrocarbon chain derived from the fatty acid and a functional ester group formed from the alcohol. This structure determines their physical and chemical properties, such as solubility and melting point. Insights into molecular structures can be gained from studies on similar esters or fatty acids.
Chemical Reactions and Properties
Esters undergo various chemical reactions, including hydrolysis back into the parent alcohol and acid, and transesterification, where the ester exchanges the alkoxy group with another alcohol. The review on non-noble electrocatalysts (Lei Zhang et al., 2006) touches on catalytic activities relevant to reactions esters might undergo, particularly in energy-related applications (Lei Zhang et al., 2006).
Physical Properties Analysis
The physical properties of nonadecyl acetate, like other fatty acid esters, include a specific melting point, boiling point, and solubility in various solvents. These properties are influenced by the length of the carbon chain and the presence of the ester group. The work by M. Bwoker (1992) on ethanol synthesis on rhodium discusses the formation of stable acetate species, relevant to understanding the stability and physical properties of acetate esters (M. Bwoker, 1992).
Chemical Properties Analysis
Chemical properties of nonadecyl acetate involve reactivity towards acids, bases, reducing agents, and oxidizing agents. The acetate group plays a crucial role in these reactions. Studies on similar chemical structures or reactions provide insights into potential reactivities and applications. For example, advancements in the biological production of acetoin (Zhenzhen Cui et al., 2021) highlight the versatility of esters in biochemical processes and their chemical properties (Zhenzhen Cui et al., 2021).
properties
IUPAC Name |
nonadecyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(2)22/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVGKJKNNMIUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336881 | |
Record name | Nonadecyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonadecyl acetate | |
CAS RN |
1577-43-1 | |
Record name | Nonadecyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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